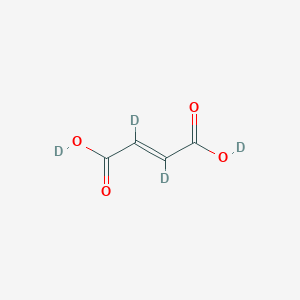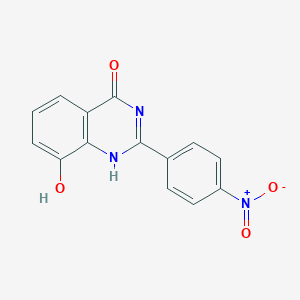
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one, also known as GW 806742X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound also targets the activity of certain proteins involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been investigated in various studies. This compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which contribute to the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one in lab experiments include its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the research on 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. These include investigating its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are also needed to determine its optimal dosage, administration, and potential side effects. Additionally, the development of novel synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the condensation of 4-nitroaniline with 2-cyanophenol in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including reduction, cyclization, and oxidation, to obtain the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been studied extensively. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Its ability to inhibit the activity of certain enzymes and proteins has also been investigated for the treatment of various diseases.
Propiedades
Número CAS |
172462-88-3 |
|---|---|
Nombre del producto |
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one |
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
8-hydroxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O4/c18-11-3-1-2-10-12(11)15-13(16-14(10)19)8-4-6-9(7-5-8)17(20)21/h1-7,18H,(H,15,16,19) |
Clave InChI |
FKPMZNSEGYFIDN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
4(1H)-Quinazolinone, 8-hydroxy-2-(4-nitrophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



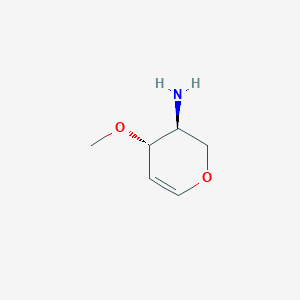


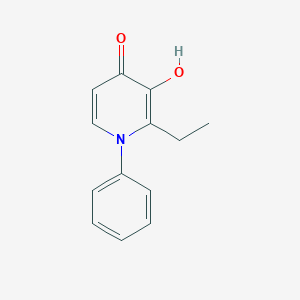

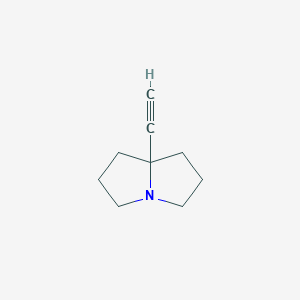
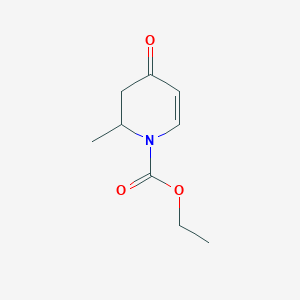
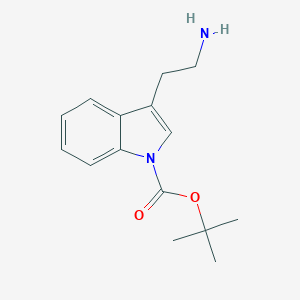

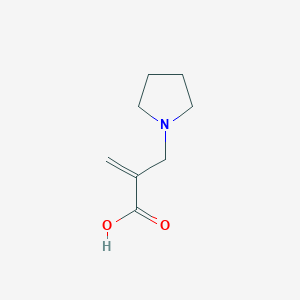
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

